N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1260950-89-7
VCID: VC7352962
InChI: InChI=1S/C22H23N5O2/c1-4-8-18-24-25-21-22(29)26(16-11-5-6-12-17(16)27(18)21)13-19(28)23-20-14(2)9-7-10-15(20)3/h5-7,9-12H,4,8,13H2,1-3H3,(H,23,28)
SMILES: CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4C)C
Molecular Formula: C22H23N5O2
Molecular Weight: 389.459

N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

CAS No.: 1260950-89-7

Cat. No.: VC7352962

Molecular Formula: C22H23N5O2

Molecular Weight: 389.459

* For research use only. Not for human or veterinary use.

N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide - 1260950-89-7

Specification

CAS No. 1260950-89-7
Molecular Formula C22H23N5O2
Molecular Weight 389.459
IUPAC Name N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Standard InChI InChI=1S/C22H23N5O2/c1-4-8-18-24-25-21-22(29)26(16-11-5-6-12-17(16)27(18)21)13-19(28)23-20-14(2)9-7-10-15(20)3/h5-7,9-12H,4,8,13H2,1-3H3,(H,23,28)
Standard InChI Key RANVADHMKFBMGN-UHFFFAOYSA-N
SMILES CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2,6-Dimethylphenyl)-2-(4-oxo-1-propyl triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide belongs to the triazoloquinoxaline family, a class of nitrogen-rich heterocycles known for their pharmacological versatility. The molecule comprises:

  • A triazolo[4,3-a]quinoxaline core, which integrates a triazole ring fused to a quinoxaline system.

  • A propyl substituent at the N1 position of the triazole ring.

  • An acetamide linker at the C5 position, connected to a 2,6-dimethylphenyl group .

The IUPAC name, N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl- triazolo[4,3-a]quinoxalin-5-yl)acetamide, reflects these structural elements. Key identifiers include:

PropertyValueSource
CAS No.1260950-89-7
Molecular FormulaC22H23N5O2
Molecular Weight389.459 g/mol
SMILESCCCCN1C2=NC=NN2C3=C(N1CC(=O)NC4=C(C=CC=C4C)C)C=CC=C3
InChIKeyRANVADHMKFBMGN-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized through a sequence of reactions (Figure 1):

  • Quinoxalinone Formation: Condensation of o-phenylenediamine derivatives with α-keto acids or esters.

  • Triazole Annulation: Cyclization with hydrazine derivatives under acidic or basic conditions.

  • N-Alkylation: Introduction of the propyl group at N1 using alkyl halides or Mitsunobu conditions.

  • Acetamide Coupling: Reaction of the intermediate amine with acetyl chloride derivatives .

A recent metal-free synthesis protocol for triazoloquinoxalines involves MnO2-mediated oxidative cyclization, achieving yields up to 78% . For example, oxidation of benzotriazolodiazepine precursors generates the triazoloquinoxaline core via conjugated enamine intermediates (Scheme 1) .

Physicochemical and Pharmacological Properties

Solubility and Stability

While solubility data for this compound are unavailable, structurally similar triazoloquinoxalines exhibit:

  • LogP: ~3.2–4.1, indicating moderate lipophilicity .

  • Aqueous Solubility: <10 µg/mL at pH 7.4, necessitating formulation with solubilizing agents .

Stability studies on related compounds suggest degradation under strong acidic (pH <3) or basic (pH >10) conditions, with a half-life >24 hours at physiological pH .

Applications and Future Directions

Agrochemical Uses

Initial reports indicate potential as:

  • Herbicides: Disrupting plant cell division via microtubule inhibition.

  • Fungicides: Targeting fungal CYP51 enzymes through heme-iron coordination.

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